![molecular formula C23H20N4O6 B2939828 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one CAS No. 1112418-52-6](/img/structure/B2939828.png)
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, the conditions required for the reaction, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Compounds
Synthesis and Antimicrobial Activities : A study by Bassyouni et al. (2012) involved synthesizing a series of compounds, including 1,3,4-oxadiazol derivatives, and evaluating their antioxidant and antimicrobial activities. This research underscores the significance of heterocyclic compounds in developing new antimicrobial agents. The synthesized compounds demonstrated high activity against various pathogens, including Staphylococcus aureus and Candida albicans, highlighting their potential as lead compounds for further antimicrobial drug development (Bassyouni et al., 2012).
Antiviral Activities of Heterocyclic Systems : Another study by Hashem et al. (2007) focused on converting certain furanones into various heterocyclic systems, such as pyridazinones and oxadiazoles, and evaluating their antiviral activities. Some compounds showed promising activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), indicating the potential of heterocyclic compounds in antiviral therapy (Hashem et al., 2007).
Antimicrobial Agents Development : The design and synthesis of novel benzimidazole–oxadiazole hybrid molecules as antimicrobial agents were reported by Shruthi et al. (2016). This study highlights the importance of hybrid heterocyclic compounds in developing new antimicrobial agents, showing significant activity against Mycobacterium tuberculosis, with some compounds performing better than standard drugs (Shruthi et al., 2016).
Synthesis and Molecular Docking for Antimicrobial Activity : Research by Flefel et al. (2018) on synthesizing novel pyridine derivatives and evaluating them for antimicrobial and antioxidant activity demonstrates the role of computational studies in guiding the development of new drugs. Molecular docking helped identify compounds with potential activity against bacterial and fungal strains, suggesting a methodical approach to drug design (Flefel et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-18-5-3-4-15(22(18)30-2)23-24-20(33-26-23)10-11-27-21(28)9-7-16(25-27)14-6-8-17-19(12-14)32-13-31-17/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGYEBXJDCPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one |
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